PRN1371

Übersicht

Beschreibung

pan FGFR Inhibitor PRN1371 is a highly specific covalent inhibitor of human fibroblast growth factor receptor types 1, 2, 3 and 4 (FGFR1-4) with potential antiangiogenic and antineoplastic activities. FGFR1-4 tyrosine kinase inhibitor this compound specifically binds to a conserved cysteine residue in the glycine-rich loop in FGFRs and inhibits their tyrosine kinase activity, which may result in the inhibition of both tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. FGFRs are a family of receptor tyrosine kinases, which may be upregulated in various tumor cell types and may be involved in tumor cell differentiation, proliferation and survival, and in tumor angiogenesis. This agent potently inhibits FGFR1-4 but does not inhibit other tyrosine kinases, even those that share the conserved cysteine, which may improve therapeutic responses and decrease toxicity when compared with less selective inhibitors.

Wissenschaftliche Forschungsanwendungen

Hemmung der FGFR-Proteinkinasefamilie

PRN1371 ist ein potenter, ATP-kompetitiver, hochspezifischer Inhibitor der FGFR-Proteinkinasefamilie {svg_1}. Es bindet irreversibel an FGFR1, 2, 3 und 4 und führt zu einer langen Dauer der Target-Hemmung {svg_2}. Die IC50-Werte für FGFR1, 2, 3 und 4 betragen 0,7, 1,3, 4,1 bzw. 19,2 nM {svg_3}.

Behandlung von soliden Tumoren

This compound befindet sich derzeit in einer klinischen Phase-1-Studie zur Behandlung von soliden Tumoren {svg_4}. Es zeigt eine potente Hemmung des Tumorwachstums und Regression in RT4-Xenograft-Modellen, die FGFR3-Fusion exprimieren, und in SNU16-Xenograft-Modellen, die FGFR2-amplifiziert sind {svg_5}.

Hemmung der Zellproliferation

This compound zeigt eine potente Hemmung der Zellproliferation in mehreren Tumorzelllinien, die durch dysregulierte FGFR-Signalisierung angetrieben werden {svg_6}. In RT4-, RT112-, SNU16-, AN3-CA-, LI7-, JHH7- und OPM2-Zellen betragen die EC50-Werte 4,0, 4,1, 2,6, 43,3, 33,1, 231 bzw. 14,0 nM {svg_7}.

Anhaltende Pathway-Hemmung

This compound zeigt eine anhaltende Hemmung der FGFR-Signalisierung in verschiedenen Krebszelllinien mit unterschiedlichen FGFR-Veränderungen {svg_8}. Die Dauer der Hemmung der nachgeschalteten Signalisierung war in allen Krebszelllinien mit unterschiedlichen FGFR-Veränderungen vergleichbar, einschließlich Mutationen, Fusionen und Amplifikation von FGFR {svg_9}.

Irreversible kovalente Bindung

This compound zeigte eine anhaltende Hemmung von FGFR1, FGFR2, FGFR3 und FGFR4 nach Dialyse, was auf eine irreversible kovalente Bindung von this compound an alle 4 FGFR-Isoformen hindeutet {svg_10}.

Antitumoraktivität

This compound besitzt eine signifikante Antitumoraktivität gegen ein Panel von PDX-Tumorenxenograften verschiedener Abstammungen mit verschiedenen FGFR-Pathway-Veränderungen {svg_11}.

Wirkmechanismus

Target of Action

PRN1371 is an irreversible covalent inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1-4 . FGFRs are a family of receptor tyrosine kinases that play crucial roles in many physiological processes, including development, angiogenesis, and homeostasis . They are also implicated in various cancers due to mutations, translocations, or amplifications .

Mode of Action

this compound binds irreversibly to FGFR1-4 by targeting a cysteine residue within the kinase active site . This binding leads to sustained inhibition of FGFR, which extends well beyond circulating drug concentrations . The IC50 values for FGFR1, 2, 3, and 4 are 0.7, 1.3, 4.1, and 19.2 nM, respectively .

Biochemical Pathways

The binding of an FGF to an FGFR results in receptor dimerization and transphosphorylation of tyrosine kinase domains, leading to activation of downstream signaling pathways . Genetic alterations of FGFR lead to aberrant signaling pathway activation and drive cancer growth .

Pharmacokinetics

this compound is rapidly and well-absorbed . Its bioavailability is dose and species-dependent .

Result of Action

this compound demonstrates potent inhibition of cell proliferation in multiple tumor cell lines driven by dysregulated FGFR signaling . It also shows potent tumor growth inhibition and regression in FGFR3-fusion expressing RT4 and FGFR2-amplified SNU16 xenograft models .

Action Environment

The efficacy of this compound is influenced by the genetic alterations in FGFRs that drive tumor growth . It is currently under clinical investigation for the treatment of patients with solid tumors .

Biochemische Analyse

Biochemical Properties

PRN1371 interacts with FGFR1-4, leading to long duration of target inhibition . The IC50 values for FGFR1, 2, 3, and 4 are 0.7, 1.3, 4.1, and 19.2 nM, respectively . This compound exhibits no significant activity against 247 other protein kinases .

Cellular Effects

This compound demonstrates potent inhibition of cell proliferation in multiple tumor cell lines driven by dysregulated FGFR signaling . In RT4, RT112, SNU16, AN3-CA, LI7, JHH7, and OPM2 cells, EC50’s are 4.0, 4.1, 2.6, 43.3, 33.1, 231, and 14.0 nM, respectively .

Molecular Mechanism

This compound binds irreversibly to FGFR1, 2, 3, and 4, leading to long duration of target inhibition . This approach enables highly selective and sustained inhibition of FGFR which extends well beyond circulating drug concentrations .

Temporal Effects in Laboratory Settings

This compound maintains FGFR inhibition in vivo, not only when circulating drug levels are high but also after the drug has been cleared from circulation . This indicates the possibility of sustained FGFR inhibition in the clinic without the need for continuous drug exposure .

Dosage Effects in Animal Models

This compound demonstrates potent tumor growth inhibition and regression in FGFR3-fusion expressing RT4 and FGFR2-amplified SNU16 xenograft models, when dosed either continuously, or intermittently . It is generally well-tolerated .

Metabolic Pathways

The binding of an FGF to an FGFR results in receptor dimerization and transphosphorylation of tyrosine kinase domains, leading to activation of downstream signaling pathways . Genetic alterations of FGFR, including mutations, fusions, and gene amplification, lead to aberrant signaling pathway activation and drive cancer growth .

Transport and Distribution

This compound is rapidly and well-absorbed . Bioavailability is dose and species-dependent .

Biologische Aktivität

PRN1371 is an irreversible covalent inhibitor targeting the fibroblast growth factor receptor (FGFR) family, specifically FGFR1-4. Its development aims to address various cancers associated with mutations and amplifications in FGFRs. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in clinical studies, pharmacokinetics, and safety profile.

This compound operates by covalently binding to a cysteine residue within the active site of FGFR kinases. This binding inhibits the phosphorylation activity of FGFR, which is crucial for tumor cell proliferation and survival. The selectivity of this compound is noteworthy; it demonstrates a high degree of kinome-wide selectivity, primarily affecting FGFR1-4 while sparing other kinases such as SRC and YES, which are often implicated in similar pathways.

Efficacy in Preclinical Studies

In various preclinical models, this compound has shown robust antitumor activity:

- Xenograft Models : this compound demonstrated significant tumor regression in xenograft studies involving SNU16 and RT4 cell lines. At low doses, it effectively inhibited tumor growth and maintained sustained inhibition of phospho-FGFR despite rapid clearance from circulation .

- Patient-Derived Xenografts : The compound also exhibited durable responses in patient-derived xenograft models, suggesting its potential effectiveness across different cancer types harboring FGFR alterations .

Clinical Trials Overview

This compound has undergone extensive clinical evaluation, particularly in patients with advanced solid tumors. Key findings from clinical trials include:

- Phase I Study (this compound-001) : This open-label study assessed safety and tolerability across multiple cohorts. The overall response rate (ORR) was initially low, with no complete or partial responses observed during the early phases. However, stable disease was noted in 40.7% of patients at Cycle 3 Day 1 .

- Pharmacokinetics : this compound showed rapid absorption with a median time to maximum plasma concentration (Tmax) ranging from 1 to 1.5 hours. The half-life was relatively short (1.4 to 2.2 hours), indicating that accumulation is unlikely with repeated dosing .

- Safety Profile : The majority of treatment-emergent adverse events (TEAEs) were Grade 1 or 2, with few serious adverse events reported. Notably, small intestinal obstruction was observed but deemed unrelated to the drug .

Comparative Potency Against FGFR Mutants

The efficacy of this compound against various FGFR mutants has been characterized through detailed kinase assays:

| FGFR Mutant | IC50 (nM) | Relative Potency |

|---|---|---|

| Wild-type | 30-50 | High |

| FGFR1(V561M) | 84-224 | Moderate |

| FGFR2(V564F) | >200 | Low |

| FGFR3(V555M) | >500 | Very Low |

This table illustrates this compound's variable potency against different FGFR mutants, highlighting its relative effectiveness against wild-type receptors compared to known gatekeeper mutations .

Case Studies

Several case studies have documented the clinical outcomes associated with this compound treatment:

- A patient with metastatic urothelial carcinoma exhibited stable disease for over six months following treatment with this compound, correlating with the presence of FGFR genetic alterations.

- In another case involving gastric cancer, a patient showed a partial response after switching to this compound following progression on standard therapies targeting FGFR pathways.

Eigenschaften

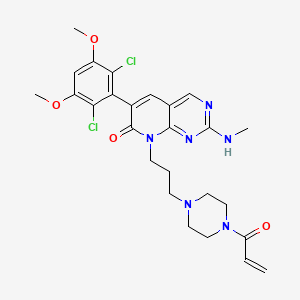

IUPAC Name |

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIXMSRTTHLNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802929-43-6 | |

| Record name | PRN-1371 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802929436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRN-1371 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3OPE9IA3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: PRN1371 acts as a potent ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family, specifically targeting FGFR1, FGFR2, FGFR3, and FGFR4 [, , , ]. This irreversible binding occurs through a Michael addition reaction between the acrylamide group of this compound and the cysteine residue (Cys488) located within the kinase domain of FGFR []. This interaction effectively blocks the binding of ATP to the receptor, thereby preventing its activation and downstream signaling [, ]. As a result, this compound inhibits the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream effector of the FGFR signaling pathway, ultimately leading to the suppression of tumor cell proliferation and survival [, , ].

A: While the provided research abstracts don't explicitly provide the molecular formula and weight or spectroscopic data for this compound, they highlight key structural features. The compound contains a 7-oxopyridopyrimidine core, which serves as a scaffold for various functional groups. Notably, the inclusion of a Michael acceptor strategically positioned to interact with Cys488 of FGFR is crucial for its irreversible binding mechanism [, ]. The specific arrangement of these functional groups dictates the compound's interaction with FGFR, its potency, and selectivity [].

A: The development of this compound involved extensive structure-activity relationship (SAR) studies [, ]. Researchers explored modifications to the 7-oxopyridopyrimidine core, focusing on optimizing the Michael acceptor's reactivity and positioning for optimal engagement with Cys488 [, ]. These studies revealed that even subtle changes in the compound's structure significantly impacted its binding kinetics, potency against FGFR isoforms, and overall selectivity profile [].

A: Preclinical studies demonstrate that this compound is rapidly absorbed and exhibits good bioavailability, albeit with some species and dose dependency []. It exhibits moderate pharmacokinetic variability and minimal accumulation []. Notably, this compound’s irreversible binding to FGFR allows for sustained target inhibition even after the drug has been cleared from circulation, as demonstrated by the prolonged suppression of FGFR signaling in preclinical models []. This sustained inhibition offers the potential for clinical efficacy with intermittent dosing regimens, minimizing continuous drug exposure and potentially reducing toxicity [, ].

A: this compound has shown potent anti-tumor activity in various preclinical models. In vitro, it effectively inhibits the proliferation of multiple cancer cell lines harboring different FGFR alterations, including those driven by FGFR mutations, fusions, and amplifications [, ]. In vivo studies using xenograft models, including patient-derived xenografts, have demonstrated significant tumor growth inhibition and regression [, ]. These effects were observed in models of various cancer types, including bladder cancer (RT4 model) and gastric cancer (SNU16 model) []. Furthermore, this compound demonstrated sustained efficacy even with intermittent dosing schedules, further supporting its prolonged pharmacodynamic effects [, ].

A: Phase 1 clinical trials investigating this compound have demonstrated that the drug is generally well-tolerated []. The most common side effect observed is hyperphosphatemia, a known on-target effect of FGFR inhibition, which can be managed with phosphate binders and dietary modifications []. Importantly, no treatment-related adverse events leading to drug discontinuation were reported in these early-phase trials [].

A: While the research doesn't pinpoint specific biomarkers predicting this compound efficacy, it highlights the importance of FGFR alterations as selection criteria for patient enrollment in clinical trials []. This suggests that the presence of FGFR mutations, fusions, or amplifications may serve as predictive biomarkers for response to this compound treatment. Additionally, serum phosphorus and FGF23 levels are being monitored as potential pharmacodynamic biomarkers in clinical trials, reflecting this compound’s on-target effects [].

A: this compound is currently under investigation in Phase 1/2 clinical trials for the treatment of patients with solid tumors harboring FGFR genetic alterations [, ]. These trials aim to further evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in a larger patient population.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.